1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography , NMR spectroscopy , and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. For example, the urea and pyrrolidine groups in this compound might make it a candidate for reactions involving nucleophiles or electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques .Scientific Research Applications
Stereoselective Synthesis and PI3 Kinase Inhibition
This compound is an integral part of the synthesis and stereochemical determination of potent PI3 kinase inhibitors. A study described the stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, showcasing the methodological advancements in synthesizing such complex molecules for targeted therapeutic applications (Zecheng Chen et al., 2010).
Unfolding of Heterocyclic Ureas
Research on the complexation-induced unfolding of heterocyclic ureas has been conducted, demonstrating how these compounds equilibrate with multiply hydrogen-bonded sheet-like structures. This study provides insights into the structural behavior of ureas in chemical systems, which could have implications for the design of novel molecular assemblies (P. Corbin et al., 2001).
Anticancer Investigations
A study on unsymmetrical 1,3-disubstituted ureas, including derivatives of the compound , investigated their enzyme inhibition and anticancer properties. This research highlights the potential therapeutic uses of these compounds in treating cancer, presenting a foundation for the development of new anticancer agents (Sana Mustafa et al., 2014).
Conformational and Tautomeric Control
Another study explored the conformational equilibrium and tautomerism in related urea compounds, demonstrating how conformational changes can control tautomeric shifts. This research has significant implications for molecular sensing and the development of chemical sensors based on urea compounds (Adam Kwiatkowski et al., 2019).
Electron Transfer Across Hydrogen Bonds
Investigations into the electron transfer across multiple hydrogen bonds in ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes provide critical insights into the electronic properties of urea-based compounds. This research could influence the design of molecular electronics and photovoltaic materials (M. Pichlmaier et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)11-22(12-15(3)4)20(25)21-16-10-19(24)23(13-16)17-6-8-18(26-5)9-7-17/h6-9,14-16H,10-13H2,1-5H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCAYHHLYRXBDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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